![molecular formula C18H21BrN2O3 B271402 ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271402.png)
ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that is commonly used as a research chemical. It was first synthesized by John W. Huffman in 1995, and since then, it has been widely studied for its potential therapeutic applications.
Mechanism of Action
Ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, particularly in the brain and immune system. By binding to these receptors, ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate can modulate various physiological processes, including pain perception, mood, appetite, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate are complex and varied, and depend on a number of factors, including dosage, route of administration, and individual variability. Some of the reported effects of ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate include euphoria, relaxation, altered perception of time and space, increased appetite, and impaired cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate has several advantages as a research chemical, including its high potency, selectivity for the cannabinoid receptors, and relative stability. However, it also has several limitations, including its potential for abuse and dependence, and its lack of specificity for the CB1 and CB2 receptors.
Future Directions
There are several potential future directions for research on ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate, including the development of more selective and potent synthetic cannabinoids, the investigation of its potential therapeutic applications in various disease states, and the elucidation of its mechanisms of action at the molecular and cellular levels. Additionally, further research is needed to better understand the potential risks and benefits of ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate, and to develop strategies for mitigating its potential harms.
Synthesis Methods
The synthesis of ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate involves several steps, including the reaction of 1-(tetrahydropyran-4-yl)-1H-indole with 6-bromo-1-hexanol, followed by the reaction of the resulting compound with ethyl chloroformate and cyanomethyl ether. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
Product Name |
ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methyl-1H-indole-3-carboxylate |
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Molecular Formula |
C18H21BrN2O3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
ethyl 6-bromo-1-butyl-5-(cyanomethoxy)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H21BrN2O3/c1-4-6-8-21-12(3)17(18(22)23-5-2)13-10-16(24-9-7-20)14(19)11-15(13)21/h10-11H,4-6,8-9H2,1-3H3 |
InChI Key |
YMYVQZVKBNMCPL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC#N)C(=O)OCC)C |
Canonical SMILES |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OCC#N)C(=O)OCC)C |
Origin of Product |
United States |
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